

A Comparative Spectroscopic Analysis of 1,4-Dihydroquinoline and Its Isomers

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Compound of Interest

Compound Name: **1,4-Dihydroquinoline**

Cat. No.: **B1252258**

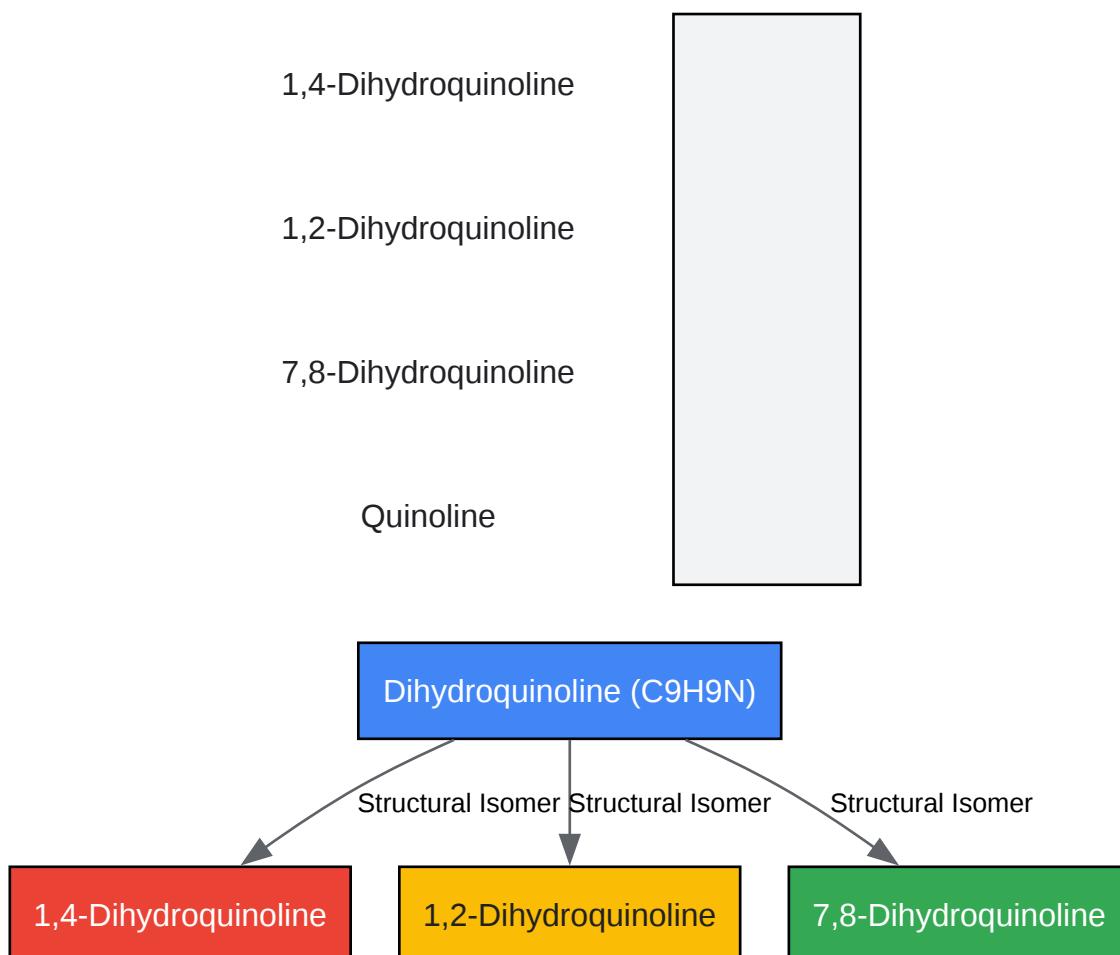
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A comprehensive guide for researchers, scientists, and drug development professionals detailing the distinct spectroscopic signatures of **1,4-dihydroquinoline** and its key isomers, including 1,2-dihydroquinoline, 7,8-dihydroquinoline, and the parent aromatic quinoline. This guide provides a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

This guide offers a side-by-side comparison of the spectroscopic properties of **1,4-dihydroquinoline** and its structural isomers. Understanding the nuanced differences in their spectra is crucial for the unambiguous identification and characterization of these important heterocyclic scaffolds in various stages of research and drug development. The data presented herein has been compiled from various spectroscopic databases and literature sources.

Isomeric Structures

The isomers discussed in this guide—**1,4-dihydroquinoline**, 1,2-dihydroquinoline, and 7,8-dihydroquinoline—differ in the position of the double bond within the heterocyclic ring, leading to distinct electronic environments and, consequently, unique spectroscopic fingerprints. Quinoline is included as a fully aromatic reference.



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